
dihydrogen phosphate;ethyl(triphenyl)phosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydrogen phosphate;ethyl(triphenyl)phosphanium is a compound that combines the properties of dihydrogen phosphate and ethyl(triphenyl)phosphanium
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dihydrogen phosphate;ethyl(triphenyl)phosphanium typically involves the reaction of triphenylphosphine with an appropriate alkyl halide to form the phosphonium saltThe reaction conditions often require the use of solvents such as tetrahydrofuran (THF) or diethyl ether and may involve the use of bases like butyl lithium to facilitate the formation of the ylide intermediate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents and reagents is optimized to ensure cost-effectiveness and environmental safety.
Analyse Chemischer Reaktionen
Types of Reactions
Dihydrogen phosphate;ethyl(triphenyl)phosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield phosphines.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphonium salts. These products have various applications in catalysis, organic synthesis, and material science.
Wissenschaftliche Forschungsanwendungen
Dihydrogen phosphate;ethyl(triphenyl)phosphanium has several scientific research applications:
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of dihydrogen phosphate;ethyl(triphenyl)phosphanium involves its ability to form ylides, which are key intermediates in the Wittig reaction. . This intermediate then decomposes to yield the desired alkene and triphenylphosphine oxide.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A common reagent in organic synthesis, used to form ylides.
Triphenylphosphine oxide: A byproduct of many reactions involving triphenylphosphine.
Ethyltriphenylphosphonium bromide: A similar compound used in the synthesis of ylides.
Uniqueness
Dihydrogen phosphate;ethyl(triphenyl)phosphanium is unique due to its combination of the dihydrogen phosphate group with the ethyl(triphenyl)phosphanium moiety. This unique structure imparts specific reactivity and properties that are not observed in other similar compounds, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
57249-35-1 |
|---|---|
Molekularformel |
C20H22O4P2 |
Molekulargewicht |
388.3 g/mol |
IUPAC-Name |
dihydrogen phosphate;ethyl(triphenyl)phosphanium |
InChI |
InChI=1S/C20H20P.H3O4P/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;1-5(2,3)4/h3-17H,2H2,1H3;(H3,1,2,3,4)/q+1;/p-1 |
InChI-Schlüssel |
ICDVQSAIGKTSCF-UHFFFAOYSA-M |
Kanonische SMILES |
CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.OP(=O)(O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



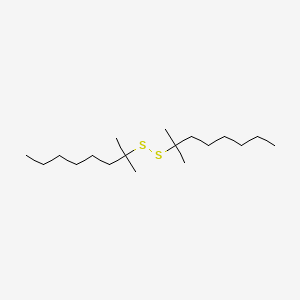
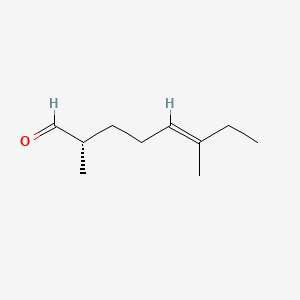

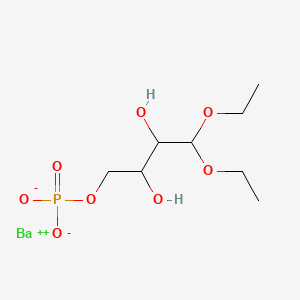




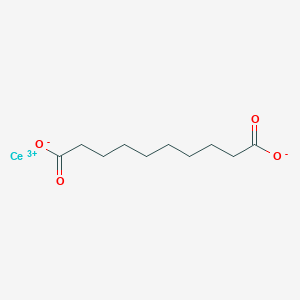

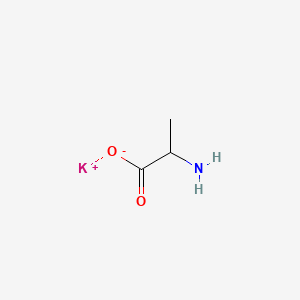
![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl decanoate](/img/structure/B12659530.png)

